n-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide
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Overview
Description
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide typically involves the reaction of 2-fluorothiophenol with N-methyl-3-bromopropanamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiolate anion formed from 2-fluorothiophenol attacks the bromopropanamide, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as nitronium ion, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the thioether linkage may facilitate binding to hydrophobic pockets in proteins. The fluorophenyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)-2-{[2-(2-fluorophenyl)ethyl]amino}acetamide
- 2-Chloro-n-(2-cyanoethyl)-n-(2-fluorophenyl)acetamide
Uniqueness
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether linkage and the fluorophenyl group distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C13H15FN2OS |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-3-(2-fluorophenyl)sulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C13H15FN2OS/c1-16(9-4-8-15)13(17)7-10-18-12-6-3-2-5-11(12)14/h2-3,5-6H,4,7,9-10H2,1H3 |
InChI Key |
QSSDVVQDYOOGME-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)CCSC1=CC=CC=C1F |
Origin of Product |
United States |
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